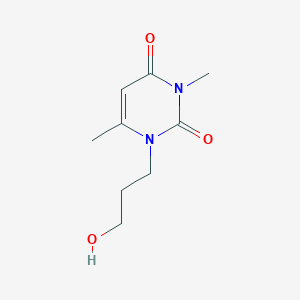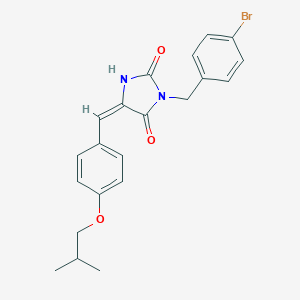
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as HDMP, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and exhibit anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its relatively low toxicity. It has also been shown to have a high selectivity for cancer cells, making it a potentially effective treatment for cancer. However, one of the limitations of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more efficient synthesis methods for 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. Another area of interest is the investigation of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione's potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione and its potential applications in the field of pharmacology.
Méthodes De Synthèse
The synthesis of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 3,6-dimethyluracil with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
76889-80-0 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-7-6-8(13)10(2)9(14)11(7)4-3-5-12/h6,12H,3-5H2,1-2H3 |
Clé InChI |
VEAAHWZZKBBVEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
![2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)

![2-(3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B286294.png)
![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B286296.png)
![2-[4-({2-[(4-bromo-3-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B286297.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286298.png)
![propan-2-yl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286299.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286300.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286301.png)
![ethyl 5-(2-methoxyphenyl)-3-oxo-7-propyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286303.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286310.png)